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molecular formula C8H8O4 B8548867 4-(3-Furyl)-4-oxobutanoic acid

4-(3-Furyl)-4-oxobutanoic acid

Cat. No. B8548867
M. Wt: 168.15 g/mol
InChI Key: YVUYGWIIAAIMEG-UHFFFAOYSA-N
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Patent
US05308852

Procedure details

The keto ester from Step 1 (38.9 g, 0.193 mmoL) was dissolved in a mixture of MeOH:H2O:THF (3:1:2) (150 mL) and NaOH 1N (213 mL, 0.213 mmoL) was added. The reaction was stirred at r.t. overnight. The mixture was concentrated, acidified with HCl 1N extracted (2×) with EtOAc, washed with brine, dried over MgSO4, filtered and evaporated to afford the title product as a beige solid.
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
MeOH H2O THF
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
213 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:14])[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])=[CH:2]1>CO.O.C1COCC1.[OH-].[Na+]>[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:14])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:2]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
O1C=C(C=C1)C(CCC(=O)OCC)=O
Name
MeOH H2O THF
Quantity
150 mL
Type
solvent
Smiles
CO.O.C1CCOC1
Name
Quantity
213 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted (2×) with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=C(C=C1)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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